molecular formula C33H24F2N2O2 B11461047 2,6-Bis(4-fluorophenyl)-4-hydroxy-4-phenyl-3-(phenylcarbonyl)cyclohexane-1,1-dicarbonitrile

2,6-Bis(4-fluorophenyl)-4-hydroxy-4-phenyl-3-(phenylcarbonyl)cyclohexane-1,1-dicarbonitrile

Cat. No.: B11461047
M. Wt: 518.6 g/mol
InChI Key: XLMJMYIGVIBKLG-UHFFFAOYSA-N
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Description

2,6-Bis(4-fluorophenyl)-4-hydroxy-4-phenyl-3-(phenylcarbonyl)cyclohexane-1,1-dicarbonitrile is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of multiple phenyl groups, fluorine atoms, and nitrile functionalities, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(4-fluorophenyl)-4-hydroxy-4-phenyl-3-(phenylcarbonyl)cyclohexane-1,1-dicarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the cyclohexane ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of phenyl groups: Phenyl groups are introduced through Friedel-Crafts alkylation or acylation reactions.

    Addition of fluorine atoms: Fluorination is achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Incorporation of nitrile groups: Nitrile functionalities are introduced via nucleophilic substitution reactions using cyanide sources like sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(4-fluorophenyl)-4-hydroxy-4-phenyl-3-(phenylcarbonyl)cyclohexane-1,1-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitrile groups can be reduced to primary amines.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) under reflux conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2,6-Bis(4-fluorophenyl)-4-hydroxy-4-phenyl-3-(phenylcarbonyl)cyclohexane-1,1-dicarbonitrile has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,6-Bis(4-fluorophenyl)-4-hydroxy-4-phenyl-3-(phenylcarbonyl)cyclohexane-1,1-dicarbonitrile involves interactions with specific molecular targets and pathways. For example:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.

    Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2,6-Bis(4-chlorophenyl)-4-hydroxy-4-phenyl-3-(phenylcarbonyl)cyclohexane-1,1-dicarbonitrile: Similar structure but with chlorine atoms instead of fluorine.

    2,6-Bis(4-bromophenyl)-4-hydroxy-4-phenyl-3-(phenylcarbonyl)cyclohexane-1,1-dicarbonitrile: Similar structure but with bromine atoms instead of fluorine.

Properties

Molecular Formula

C33H24F2N2O2

Molecular Weight

518.6 g/mol

IUPAC Name

3-benzoyl-2,6-bis(4-fluorophenyl)-4-hydroxy-4-phenylcyclohexane-1,1-dicarbonitrile

InChI

InChI=1S/C33H24F2N2O2/c34-26-15-11-22(12-16-26)28-19-33(39,25-9-5-2-6-10-25)30(31(38)24-7-3-1-4-8-24)29(32(28,20-36)21-37)23-13-17-27(35)18-14-23/h1-18,28-30,39H,19H2

InChI Key

XLMJMYIGVIBKLG-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(C(C1(C2=CC=CC=C2)O)C(=O)C3=CC=CC=C3)C4=CC=C(C=C4)F)(C#N)C#N)C5=CC=C(C=C5)F

Origin of Product

United States

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